Cas no 106635-80-7 (Tafenoquine)

Tafenoquine structure
Tafenoquine structure
Nome del prodotto:Tafenoquine
Numero CAS:106635-80-7
MF:C24H28F3N3O3
MW:463.492636680603
MDL:MFCD00598712
CID:156063
PubChem ID:115358

Tafenoquine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Pentanediamine,N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-
    • 4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
    • Tafenoquine succinate
    • (RS)-N(sup 3)-(2,6-Dimethoxy-4-methyl-5-(3-trifluoro-methylphenoxy)quinolin-8-yl)pentane-1,4-diamine
    • 1,4-Pentanediamine, N4-(2,6-dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)-8-quinolinyl)-
    • 8-< (4-amino-1-methylbutyl)amino> -2,6-dimethoxy-4-methyl-5-< 3-(trifluoromethyl)phenoxy> quinoline
    • N(4)-(2,6-Dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
    • Tafenoquine (USAN)
    • Tafenoquine
    • 4-[5-[3-(Trifluoromethyl)phenoxy]-2,6-dimethoxy-4-methyl-8-quinolinylamino]-1-pentanamine
    • N4-{2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl}-1,4-pentanediamine
    • N4-(2,6-diMethoxy-4-Methyl-5-(3-(trifluoroMethyl)phenoxy)quinolin-8-yl)pentane-1,4-diaMine
    • 8-[(4-Amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline
    • 106635-80-7 (free base)
    • D87160
    • TAFENOQUINE (MART.)
    • Tafenoquine [USAN:INN:BAN]
    • TAFENOQUINE [USAN]
    • DTXSID90869466
    • CHEBI:141487
    • (4-Amino-1-methylbutyl){2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy](8-quinolyl)}amine
    • (R)-N3-(2,6-Dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine
    • 1,4-Pentanediamine, N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-
    • EX-A3146
    • SB-252263
    • 262P8GS9L9
    • 106635-80-7
    • TAFENOQUINE [INN]
    • TAFENOQUINE [MI]
    • TAFENOQUINE [WHO-DD]
    • WR 238,605
    • SB16555
    • FT-0775258
    • Tafenoquine free base
    • CHEBI:135752
    • GTPL9722
    • D10490
    • EN300-19754461
    • CHEMBL298470
    • UNII-262P8GS9L9
    • WR 238605
    • CS-0042381
    • Etaquine
    • Q2387553
    • N(4)-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
    • rac-N(4)-(2,6-dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine
    • N4-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
    • TAFENOQUINE [MART.]
    • DB06608
    • P01BA07
    • (+/-)-8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy) quinoline
    • SB-252263-AAB
    • Arakoda
    • N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolyl]pentane-1,4-diamine
    • AKOS030632170
    • tafenoquina
    • SCHEMBL347388
    • tafenoquinum
    • HY-111529
    • WR238605
    • BRD-A78965079-036-01-8
    • 1,4-Pentanediamine, N4-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-; N4-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine; SB 252263AAB; WR 238605;
    • Tafenoquine?
    • N4-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine
    • DB-188772
    • MDL: MFCD00598712
    • Inchi: 1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3
    • Chiave InChI: LBHLFPGPEGDCJG-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)OC1=C(C=C(C2C1=C(C)C=C(N=2)OC)NC(C)CCCN)OC)(F)F

Proprietà calcolate

  • Massa esatta: 463.20844
  • Massa monoisotopica: 463.208
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 10
  • Complessità: 597
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 78.6A^2
  • XLogP3: 5.4
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.237
  • Punto di ebollizione: 565.6°Cat760mmHg
  • Punto di infiammabilità: 295.9°C
  • Indice di rifrazione: 1.572
  • PSA: 78.63
  • LogP: 6.68410

Tafenoquine Informazioni sulla sicurezza

  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

Tafenoquine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A299706-1mg
N4-(2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine
106635-80-7 97%
1mg
$25.0 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T884701-10mg
Tafenoquine
106635-80-7 98%
10mg
¥3,693.60 2022-01-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce48870-10mg
Tafenoquine (WR 238605)
106635-80-7 98%
10mg
¥3209.00 2023-09-08
Ambeed
A299706-5mg
N4-(2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine
106635-80-7 97%
5mg
$87.0 2025-02-19
TRC
T004765-25mg
Tafenoquine
106635-80-7
25mg
$623.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T884701-5mg
Tafenoquine
106635-80-7 98%
5mg
¥2,462.40 2022-01-13
Aaron
AR008VO3-5mg
Tafenoquine
106635-80-7 98%
5mg
$248.00 2023-12-16
A2B Chem LLC
AE13191-50mg
Tafenoquine
106635-80-7 ≥98%
50mg
$341.00 2024-04-20
Aaron
AR008VO3-250mg
Tafenoquine
106635-80-7 97%
250mg
$864.00 2025-02-12
Aaron
AR008VO3-100mg
Tafenoquine
106635-80-7 97%
100mg
$508.00 2025-02-12
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:106635-80-7)Tafenoquine
A946895
Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):337.0/545.0/932.0